molecular formula C20H20N4O3S2 B11013685 N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-2-methoxy-4-(methylsulfanyl)benzamide

N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-2-methoxy-4-(methylsulfanyl)benzamide

Cat. No.: B11013685
M. Wt: 428.5 g/mol
InChI Key: IOJRFDGDAAKLOZ-UHFFFAOYSA-N
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Description

N-(2-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]CARBONYL}PHENYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]CARBONYL}PHENYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 2-methoxy-4-(methylsulfanyl)benzoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]CARBONYL}PHENYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]CARBONYL}PHENYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]CARBONYL}PHENYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit glutaminase, an enzyme involved in glutamine metabolism, thereby affecting the energy production and growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]CARBONYL}PHENYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C20H20N4O3S2

Molecular Weight

428.5 g/mol

IUPAC Name

N-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]-2-methoxy-4-methylsulfanylbenzamide

InChI

InChI=1S/C20H20N4O3S2/c1-4-17-23-24-20(29-17)22-18(25)13-7-5-6-8-15(13)21-19(26)14-10-9-12(28-3)11-16(14)27-2/h5-11H,4H2,1-3H3,(H,21,26)(H,22,24,25)

InChI Key

IOJRFDGDAAKLOZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)SC)OC

Origin of Product

United States

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